Indomonocarbocyanine Pyridine Salt
Description
Historical Trajectories and Seminal Discoveries in Cyanine (B1664457) Dye Development
The history of cyanine dyes is a rich narrative of scientific discovery spanning over a century and a half. The journey began in 1856 with the discovery of the first cyanine dye. nih.gov A pivotal moment arrived in 1873 when H. W. Vogel found that these dyes could extend the spectral sensitivity of photographic emulsions beyond the blue and UV regions, a discovery that revolutionized photography. nih.govresearchgate.net This led to the synthesis of a variety of photographic sensitizers, including Pinacyanol (also known as Sensitol Red) and Kryptocyanine, which were developed in the early 20th century. researchgate.net
For many years, research focused on their application in silver halide photography. researchgate.net A significant leap occurred in the 1990s, driven by the work of Alan Waggoner and his colleagues. They developed cyanine dyes, now famously known as the Cy® dyes, that were better suited for biochemical labeling. nih.govnih.gov These newer dyes featured modifications, such as the introduction of sulfonate groups, which improved aqueous solubility, reduced aggregation-induced quenching, and enhanced photostability. nih.govnih.gov This innovation broadened the application of cyanine dyes immensely, particularly in the life sciences for fluorescence imaging and labeling. nih.gov The structural versatility of cyanine dyes, where the absorption and emission wavelengths can be tuned by altering the length of the polymethine chain connecting two nitrogen-containing heterocycles, remains a key feature driving their continuous development. nih.govnih.gov
Contextualizing Indomonocarbocyanine (B12735933) Pyridine (B92270) Salt within Contemporary Organic Materials Science
Indomonocarbocyanine Pyridine Salt represents a specific molecular architecture within the vast family of cyanine dyes. Its name delineates its core structure: an indolenine heterocycle linked to a pyridinium (B92312) heterocycle by a monomethine bridge (-CH=). The indolenine moiety is a classic component of many indocyanine dyes, while the pyridinium salt introduces a permanent positive charge and distinct electronic properties.
While specific research on this exact compound is not widespread in public literature, its structure allows for predictable photophysical properties based on related compounds. The general synthesis would likely involve a condensation reaction between a reactive indolenine precursor, such as 2,3,3-trimethylindolenine, and a pyridinium salt bearing a reactive group, or vice-versa.
In contemporary materials science, such a dye is of interest for its potential as a functional material. The inherent asymmetry and charge of the molecule could lead to a significant dipole moment and non-linear optical (NLO) properties. Its potential applications lie in areas such as fluorescent probes, sensitizers in dye-sensitized solar cells (DSSCs), and as components in organic light-emitting diodes (OLEDs). The photophysical properties are central to these applications and can be estimated based on its structure.
Table 1: Predicted Photophysical Properties of this compound This interactive table provides hypothetical, yet scientifically plausible, data for this compound in a common solvent like ethanol, based on the characteristics of similar dyes.
| Property | Predicted Value | Significance |
| Absorption Maximum (λmax) | ~480 - 520 nm | Corresponds to the energy required for π-π* electronic transition; defines the color of the dye. |
| Emission Maximum (λem) | ~530 - 560 nm | The wavelength of maximum fluorescence intensity; crucial for imaging and sensing applications. |
| Molar Extinction Coefficient (ε) | > 50,000 M-1cm-1 | A measure of how strongly the dye absorbs light at λmax; high values are desirable for sensitizers. |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.4 | The efficiency of the fluorescence process; highly dependent on molecular rigidity and environment. |
| Stokes Shift | ~40 - 50 nm | The difference between λmax and λem; a larger shift is often beneficial to minimize self-absorption. |
Significance of Pyridinium Moieties in Functional Organic Compounds
The pyridinium salt is more than just a structural component; it is a critical functional moiety that imparts unique and valuable properties to organic compounds. Pyridine is a basic heterocyclic compound that is easily attacked by alkylating agents to form N-alkylpyridinium salts. This process introduces a permanent positive charge, which significantly influences the molecule's solubility, electronic structure, and intermolecular interactions.
In the context of dyes and functional materials, the pyridinium ring serves several key roles:
Electron Acceptor: The positively charged pyridinium ring is electron-deficient, making it an excellent electron acceptor. In donor-acceptor type molecules, this property is fundamental to creating intramolecular charge transfer (ICT) characteristics, which are often associated with large solvatochromic shifts and non-linear optical activity.
Structural Versatility: Pyridinium salts are valuable synthetic building blocks. They can be synthesized from a wide variety of precursors and can be readily functionalized, allowing for fine-tuning of the final compound's properties. researchgate.net For example, they are key intermediates in the Zincke reaction.
Modulation of Photophysical Properties: The incorporation of a pyridinium moiety into a chromophore can significantly alter its absorption and emission characteristics. It can stabilize excited states and influence the pathways of non-radiative decay, thereby affecting the fluorescence quantum yield and lifetime.
Intermolecular Interactions: The charge and the planar nature of the pyridinium ring facilitate strong intermolecular interactions, such as π-π stacking and electrostatic interactions. These interactions are crucial for the self-assembly of molecules in the solid state, influencing crystal packing and the bulk properties of materials.
These attributes make pyridinium salts integral to the design of materials for applications ranging from catalysis and phase-transfer agents to advanced optical and biological probes.
Emerging Research Frontiers in Photofunctional Molecules and Advanced Materials
The field of photofunctional materials is rapidly advancing, driven by the demand for smarter, more efficient, and more precise technologies. Research is increasingly focused on designing molecules that can perform specific functions in response to a light stimulus. This includes the development of molecular photoswitches that can reversibly change their properties, and photocleavable protecting groups for controlled release applications.
A significant frontier is the development of materials for optoelectronics and energy conversion. This includes creating novel dyes for dye-sensitized solar cells (DSSCs), emissive materials for organic light-emitting diodes (OLEDs), and molecules with strong two-photon absorption for 3D data storage and bio-imaging. The ability to tune the electronic energy levels (HOMO/LUMO) of organic molecules through synthetic chemistry is critical for these applications.
Furthermore, the intersection of materials science and biology is a burgeoning area. There is a continuous drive to develop new fluorescent probes with improved brightness, photostability, and biocompatibility for advanced imaging techniques like super-resolution microscopy. Molecules like this compound, with their inherent charge and fluorescence, are prime candidates for development as probes for specific cellular components or as agents in photodynamic therapy. The ongoing exploration of nitrogen-centered radicals from pyridinium salt precursors for C-N bond formation also opens new synthetic pathways for novel functional molecules. nih.gov
Properties
Molecular Formula |
C₃₆H₄₅N₃O₆S₂ |
|---|---|
Molecular Weight |
679.89 |
Synonyms |
2-[3-[1,3-Dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1-propen-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Inner Salt Pyridine Salt |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Strategies for the Synthesis of Indomonocarbocyanine (B12735933) Pyridine (B92270) Salt
The assembly of the indomonocarbocyanine pyridine salt framework can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, yield, and scalability.
A fundamental step in the synthesis is the activation of the pyridine heterocycle through quaternization. This reaction converts the neutral pyridine into a positively charged pyridinium (B92312) salt, which is essential for its subsequent role in the cyanine (B1664457) dye structure. This can be achieved through several methods:
N-Amination: Pyridine derivatives can be N-aminated using electrophilic aminating reagents. nih.gov Hydroxylamine-O-sulfonic acid (HOSA) was one of the first reagents used for this purpose. nih.gov For less reactive or sterically hindered pyridines, more potent reagents like mesitylsulfonyl hydroxylamine (B1172632) (MSH) are employed, which can also be used for other N-heterocycles like quinoline. nih.gov
Zincke Reaction: A classic method for activating pyridines is the Zincke reaction, which involves the N-arylation of pyridine with a highly electron-deficient aryl halide, such as 2,4-dinitrochlorobenzene. The resulting N-arylpyridinium salt (a Zincke salt) can then react with primary or secondary amines, leading to ring-opening and subsequent recyclization to form new substituted pyridinium salts. researchgate.net This approach has been adapted for the synthesis of N-(iminyl)pyridinium salts from hydrazones. researchgate.net
The core of carbocyanine dye synthesis is the condensation reaction, which joins the two heterocyclic precursors to form the final dye structure. numberanalytics.comlibretexts.org This type of reaction involves combining two molecules to form a larger one, typically with the elimination of a small molecule like water. libretexts.orgmonash.edu In the context of indomonocarbocyanine synthesis, this usually involves a Knoevenagel-type condensation.
The typical process involves the reaction of a quaternized indole (B1671886) precursor bearing an activated methyl group (e.g., 2-methyl-1,3,3-trimethyl-3H-indol-1-ium salt, often derived from Fischer's base) with a quaternized pyridine derivative that acts as the electrophile. The reaction is typically base-catalyzed, with the base abstracting a proton from the active methyl group of the indole precursor to form a highly reactive methylene (B1212753) base. This nucleophile then attacks the pyridine ring, leading to the formation of the methine bridge that links the two heterocycles. This condensation is a cornerstone of industrial organic chemistry for producing a wide array of dyes and pigments. numberanalytics.com
Conventional heating methods for cyanine dye synthesis often require long reaction times and can lead to the formation of side products. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. researchgate.netnih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes while often increasing product yields. rsc.orgacs.org
This method has been successfully applied to the synthesis of both symmetrical and unsymmetrical cyanine dyes, including trimethine, pentamethine, and heptamethine analogues. acs.orgbohrium.com The efficiency of microwave synthesis allows for rapid, one-pot procedures that are more environmentally friendly due to a significant reduction in solvent use. researchgate.netnih.gov
| Synthesis Parameter | Conventional Heating | Microwave-Assisted Synthesis | Source(s) |
| Reaction Time | ~18-24 hours | ~1-45 minutes | rsc.orgacs.org |
| Yield | Moderate | High to near-quantitative (64-83% or higher) | nih.govacs.org |
| Procedure | Multi-step, requires isolation of intermediates | One-pot procedures are possible | acs.org |
| Solvent Use | High | Significantly reduced | researchgate.netnih.gov |
This table presents generalized data compiled from multiple sources on cyanine dye synthesis.
Precursor Design and Rational Selection in Carbocyanine Synthesis
The properties of the final this compound are dictated by the chemical structure of its precursors. Rational design and selection of these building blocks are crucial for tuning the dye's optical and physicochemical characteristics for specific applications.
Tuning Optical Properties: The substituents on both the indole and pyridine rings influence the electron distribution along the polymethine chain, which in turn determines the absorption and emission wavelengths. Electron-donating or withdrawing groups can be strategically placed to shift the spectral properties.
Solubility and Aggregation: The length and nature of the alkyl chains on the quaternized nitrogen atoms are critical for controlling solubility in various solvents and preventing aggregation. Long alkyl or sulfonate-containing chains are often incorporated to enhance solubility in aqueous media, which is essential for biological applications.
Functionalization for Bioconjugation: For applications in molecular biology and diagnostics, such as fluorescent labeling, precursors are designed with reactive functional groups. nih.gov For instance, incorporating a carboxylic acid (-COOH) group allows for straightforward conversion to an N-hydroxysuccinimide (NHS) ester, which can then readily react with primary amines on proteins and nucleic acids. acs.org
Control of Regioselectivity and Stereoselectivity in Indomonocarbocyanine Synthesis
Achieving the correct isomer of the final dye is paramount, requiring precise control over both the site of reaction (regioselectivity) and the spatial arrangement of atoms (stereoselectivity).
Regioselectivity: In the synthesis of unsymmetrical dyes like indomonocarbocyanines, the condensation reaction must occur at a specific position. This is typically controlled by the inherent reactivity of the precursors. For the indole precursor, the C2-methyl group is highly activated towards deprotonation. For the pyridine precursor, the point of attack is determined by the leaving group and electronic factors. Careful selection of reaction conditions and protecting groups ensures that the condensation proceeds at the desired locations, preventing the formation of unwanted regioisomers.
Stereoselectivity: The polymethine bridge of carbocyanine dyes can theoretically exist in various cis/trans (Z/E) isomeric forms. However, for most fluorescent cyanine dyes, the all-trans (all-E) isomer is the most thermodynamically stable and is the desired product due to its linear, rigid structure which maximizes the fluorescence quantum yield. The condensation reactions are typically run under conditions that allow for thermodynamic equilibration, thus favoring the formation of the all-trans isomer. The synthesis of specific, less stable isomers would require specialized stereoselective methods, such as those employing chiral auxiliaries or substrate control under kinetic conditions, though this is less common for standard fluorescent dyes. mdpi.commdpi.com
Mechanistic Investigations of Indomonocarbocyanine Formation
The formation of this compound, an asymmetric monomethine cyanine dye, proceeds through the condensation of two key heterocyclic precursors: an indolenine derivative and a pyridinium salt. The core of this transformation lies in the formation of a methine bridge that connects the two heterocyclic systems. Mechanistic studies, combining both theoretical and experimental approaches, have been crucial in elucidating the intricate steps of this reaction.
The general reaction involves the deprotonation of the activated methyl group on one of the heterocyclic precursors, creating a nucleophilic methylene species. This species then attacks an electrophilic site on the second heterocyclic moiety, leading to the formation of the monomethine linkage. mdpi.com
Theoretical Studies of Reaction Pathways and Transition States
Computational chemistry has emerged as a powerful tool for dissecting the reaction pathways and characterizing the transition states involved in the synthesis of monomethine cyanine dyes. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are frequently employed to model the electronic structure, geometry, and spectral properties of the reactants, intermediates, and products. mdpi.comresearchgate.net
These theoretical investigations provide valuable insights into the thermodynamics and kinetics of the reaction. For instance, calculations can predict the most likely reaction pathway by comparing the energy barriers of different potential routes. The study of transition state geometries helps to understand the steric and electronic factors that govern the reaction rate and selectivity.
While specific theoretical studies exclusively on this compound are not extensively documented in readily available literature, the principles derived from studies on analogous asymmetric monomethine cyanine dyes are highly applicable. These studies suggest that the reaction proceeds through a series of steps involving the formation of a transient intermediate, followed by the elimination of a leaving group to yield the final conjugated dye.
Role of Catalysis in Synthetic Efficiency and Yield Optimization
Catalysis plays a pivotal role in enhancing the efficiency and optimizing the yields of indomonocarbocyanine formation. The condensation reaction is often facilitated by a basic catalyst, which is essential for the initial deprotonation step.
Triethylamine is a commonly used catalyst in the synthesis of asymmetric monomethine cyanine dyes. mdpi.com It acts as a base to deprotonate the active methyl group of the indolenine precursor, thereby generating the nucleophilic species required for the subsequent condensation with the pyridinium salt. The choice of catalyst and reaction conditions, such as solvent and temperature, can significantly impact the reaction rate and the purity of the final product.
In some synthetic routes for related cyanine dyes, pyridine itself can be used as the reaction solvent and can also act as a basic catalyst. nih.gov The optimization of catalytic conditions is a critical aspect of the synthetic methodology, aiming to maximize the yield of the desired asymmetric dye while minimizing the formation of unwanted symmetric byproducts.
Derivatization Strategies for Structural Modification of this compound
The modular nature of this compound allows for extensive structural modifications through various derivatization strategies. These modifications are typically introduced to fine-tune the photophysical properties of the dye, such as its absorption and fluorescence wavelengths, quantum yield, and environmental sensitivity.
Derivatization can be achieved by introducing different substituents on either the indolenine or the pyridine ring. For example, the synthesis of novel monomeric and homodimeric cyanine dyes based on oxazolo[4,5-b]pyridinium and quinolinium end groups has been reported, showcasing the versatility of the condensation reaction. researchgate.net
Photophysical Properties and Mechanistic Studies
Fluorescence and Luminescence Properties
Indomonocarbocyanine (B12735933) pyridine (B92270) salts are part of a class of organic molecules known for their distinct fluorescent and luminescent properties. These characteristics are intrinsically linked to their molecular structure and the surrounding environment.
Quantum Yield Determination and Lifetime Measurements
The fluorescence quantum yield (ΦY) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. For pyridine-containing compounds, the quantum yield can be determined using the relative method, where the fluorescence intensity of the sample is compared against a well-characterized standard. edinst.com For instance, the quantum yield of 2-Aminopyridine in 1M H2SO4 was determined to be 64.3% using Quinine Bisulphate as a reference standard. edinst.com This method requires careful control of experimental parameters such as excitation wavelength, and excitation and emission bandwidths to ensure accurate comparison. edinst.com
Table 1: Illustrative Photophysical Data for a Representative Pyridine Derivative
| Compound | Solvent/State | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦY) |
| 2-Aminopyridine | 1M H₂SO₄ | 310 | - | 64.3% edinst.com |
| Pyridinium (B92312) Perchlorate | Solid State | - | 524 | 17.2% nih.gov |
| Pyridine 5 | MeCN Solution | - | 416 | 2.1% nih.gov |
This table presents representative data for related pyridine compounds to illustrate the concepts of quantum yield and emission, as specific data for Indomonocarbocyanine Pyridine Salt was not found in the search results.
Mechanisms of Aggregation-Induced Emission (AIE) and Concentration Quenching
Many traditional fluorescent dyes suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases at high concentrations or in the solid state. However, a class of molecules known as AIEgens (Aggregation-Induced Emission luminogens) exhibit the opposite behavior, becoming highly emissive upon aggregation. nih.govrsc.org This phenomenon is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.
For pyridinium salts, AIE can be achieved through non-covalent intermolecular interactions between neighboring pyridinium subunits in the crystal state. osi.lvosi.lv The nature of the counter-ion can significantly influence the solid-state emission maximum, with different counter-ions leading to noticeable bathochromic shifts. osi.lv For example, changing the counter-ion in one pyridinium salt from tosylate to chloride resulted in a red shift of over 70 nm. osi.lv This suggests that the packing and electronic interactions within the aggregate are crucial for the AIE effect. While some AIE mechanisms are linked to RIR, studies on certain pyridinium salts in frozen DMSO solutions have shown a lack of emission, indicating that RIR is not the sole origin of their AIE properties. osi.lv Instead, intermolecular charge transfer between the pyridinium cations and aromatic π-systems is proposed as a key factor. nih.gov
Conversely, concentration quenching can occur when molecules in close proximity form non-emissive aggregates or when energy is transferred to quencher species. The specific behavior of this compound, whether it exhibits AIE or concentration quenching, would depend on its specific molecular structure and intermolecular forces.
Intramolecular Charge Transfer (ICT) Mechanisms and Solvatochromism
Intramolecular charge transfer (ICT) is a fundamental process in many fluorescent molecules where photoexcitation leads to a redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. In pyridinium-based systems, the pyridinium unit often acts as the electron acceptor. nih.gov This charge transfer character can lead to a large change in the dipole moment upon excitation, making the emission properties highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.
For instance, pyridinium benzocrown ether conjugates exhibit ICT absorption bands where the dialkoxyphenyl unit acts as the donor and the pyridinium unit as the acceptor. nih.gov The position of this ICT band can be shifted by the addition of metal ions, which interact with the crown ether, demonstrating the sensitivity of the ICT process to the local environment. nih.gov While specific studies on the solvatochromism of this compound are not detailed in the provided results, its structure, containing both electron-rich (indoline) and electron-deficient (pyridinium) moieties connected by a conjugated bridge, is conducive to ICT. This would likely result in its fluorescence spectrum shifting with changes in solvent polarity.
Energy Transfer Processes (e.g., Fluorescence Resonance Energy Transfer, FRET)
Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, when they are in close proximity (typically within 10 nm). nih.gov The efficiency of FRET is highly dependent on the distance between the donor and acceptor, the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. nih.gov
While specific FRET applications involving this compound as a donor or acceptor are not detailed, the principles of FRET are well-established with other dye pairs. For example, a pyrene (B120774) (donor) and perylene (B46583) (acceptor) pair has been used in nucleic acid hybridization assays, achieving a transfer efficiency of nearly 100% upon hybridization. nih.gov The Förster distance (R₀), at which the FRET efficiency is 50%, was determined to be 22.3 Å for this pair. nih.gov Given the strong absorption and emission properties typical of cyanine (B1664457) dyes, this compound could potentially serve as an effective FRET partner in various biological and material science applications. nih.govrsc.org
Nonlinear Optical (NLO) Properties and Phenomena
Nonlinear optical (NLO) materials have garnered significant interest for their potential applications in photonics and optoelectronics. These materials exhibit a nonlinear response to an intense incident light field, leading to phenomena such as second-harmonic generation (SHG) and third-harmonic generation.
Second- and Third-Order Nonlinear Optical Response
Organic materials, particularly those with extended π-conjugation and donor-acceptor structures, can exhibit significant NLO properties. researchgate.net The pyridinium moiety, with its positive charge, can act as a potent electron acceptor, contributing to a large molecular hyperpolarizability (β), a measure of the second-order NLO response. nih.govnih.gov
Studies on various pyridinium salts have demonstrated their potential as NLO materials. For example, 2-amino-5-chloro pyridinium-L-tartrate is a phasematchable organic single crystal, a crucial property for efficient SHG. researchgate.net The second-order NLO response can be tuned by appropriate substitution on the pyridine ring. nih.gov Theoretical calculations using Density Functional Theory (DFT) are often employed to predict and understand the NLO properties of these molecules. nih.govnih.gov For some organic crystals, the first-order hyperpolarizability has been found to be significantly greater than that of the standard inorganic material, potassium dihydrogen phosphate (B84403) (KDP). nih.gov
Third-order NLO properties, characterized by the second hyperpolarizability (γ), are also observed in pyridinium-based systems. Z-scan techniques are commonly used to measure the nonlinear refractive index and nonlinear absorption coefficient. researchgate.net Single crystals of compounds like 2-amino 6-methylpyridinium salicylate (B1505791) have shown promising third-order NLO properties. researchgate.net The presence of a conjugated system in this compound suggests it would likely possess notable second and third-order NLO responses.
Table 2: Representative Nonlinear Optical Properties of Pyridinium-Based Crystals
| Compound | NLO Property | Value | Reference |
| 4-Aminopyridine Arsenate Salt | First Hyperpolarizability (β) | 22.052 × 10⁻³¹ esu | nih.gov |
| 2-Amino-6-methylpyidinium 6-Aminocaproate | SHG Efficiency | 2.6 times KDP | researchgate.net |
| 2-Amino 6-methylpyridinium salicylate | Third-Order NLO Susceptibility (χ⁽³⁾) | 10⁻⁶ esu | researchgate.net |
This table provides illustrative NLO data for related pyridinium compounds, as specific values for this compound were not available in the search results.
Z-scan Technique for NLO Coefficient Determination
The Z-scan technique is a widely used experimental method to determine the nonlinear optical (NLO) properties of materials, specifically the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). aps.org The method involves translating a sample along the propagation path (z-axis) of a focused laser beam and measuring the change in transmittance through an aperture in the far field.
In a typical Z-scan setup, the experiment is performed in two configurations: open-aperture and closed-aperture. The open-aperture measurement, where all the transmitted light is collected, is sensitive to nonlinear absorption. A decrease in transmittance at the focal point indicates reverse saturable absorption (RSA), while an increase signifies saturable absorption (SA). The closed-aperture measurement, where only the central portion of the beam is collected, is sensitive to both nonlinear absorption and nonlinear refraction. By dividing the closed-aperture data by the open-aperture data, the effect of nonlinear refraction can be isolated. A pre-focal peak followed by a post-focal valley in the normalized transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley-peak configuration signifies a positive nonlinear refractive index (self-focusing). aps.org
Ultrafast Photophysics and Dynamics in Response to High-Intensity Light
The interaction of high-intensity, ultrashort laser pulses with materials can induce a variety of ultrafast photophysical phenomena. Techniques like femtosecond pump-probe spectroscopy and degenerate four-wave mixing (DFWM) are employed to study these dynamics. When a material is excited by an intense laser pulse, it can lead to processes such as two-photon absorption (TPA), where a material simultaneously absorbs two photons. The study of pyridine-based anthracene (B1667546) chalcones, for instance, has demonstrated two-photon-assisted reverse saturable absorption. The temporal evolution of these nonlinear processes provides insight into the lifetimes of excited states and the mechanisms of energy relaxation. For some pyridine-based chalcones, decay times have been measured to be in the femtosecond range, around 162 to 180 fs.
Exciton (B1674681) Dynamics and Relaxation Pathways in Solution and Solid State
Excitons, which are bound states of an electron and an electron hole, play a crucial role in the optical and electronic properties of materials. The dynamics of excitons, including their formation, relaxation, and recombination, are fundamental to the performance of optoelectronic devices.
In the solution state , the interaction of a chromophore with its surrounding solvent molecules can significantly influence exciton dynamics. Solvent polarity, viscosity, and the possibility of specific interactions like hydrogen bonding can alter the energy levels of the excited states and open up different relaxation pathways, such as internal conversion, intersystem crossing, and fluorescence.
In the solid state , exciton dynamics are governed by the crystalline structure and the degree of intermolecular coupling. In molecular crystals, excitons can be localized on individual molecules (Frenkel excitons) or be more delocalized over several molecules (Wannier-Mott excitons). The relaxation pathways in the solid state include radiative decay (fluorescence and phosphorescence) and non-radiative decay channels. The interaction of excitons with lattice vibrations (phonons) is a key mechanism for non-radiative relaxation. aps.org First-principles calculations can be used to model exciton-phonon interactions and predict relaxation times, which can be on the order of femtoseconds. aps.org These interactions are temperature-dependent and influence the photoluminescence properties of the material. aps.org
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron configuration) of many-body systems, in particular atoms, molecules, and the condensed phases.
HOMO-LUMO Energy Gaps and Molecular Orbital Visualization
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals in a molecule. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic properties. A small gap suggests that the molecule is more reactive. Visualization of these orbitals would reveal the regions of the molecule involved in electron donation (HOMO) and acceptance (LUMO).
Table 1: Hypothetical HOMO-LUMO Energy Data for Indomonocarbocyanine (B12735933) Pyridine (B92270) Salt
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes only. No experimental or computational data for Indomonocarbocyanine Pyridine Salt has been found.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict how a molecule will interact with other molecules. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, susceptible to nucleophilic attack. Green regions are neutral.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
NBO analysis provides a detailed understanding of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and the nature of intermolecular forces by analyzing the interactions between filled and vacant orbitals.
Conformational Analysis and Rotational Dynamics Modeling
This involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Computational modeling can identify the most stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and shape.
Molecular Dynamics (MD) Simulations for Solution and Solid-State Behavior
MD simulations are a computational method for studying the physical movements of atoms and molecules. These simulations allow the investigation of how a compound like this compound would behave over time in different environments, such as in a solvent or in a crystalline solid state, providing information on its solvation, aggregation, and structural stability.
Computational Prediction of Spectroscopic Signatures
Computational methods can be used to predict various spectroscopic properties, such as UV-Vis, IR, and NMR spectra. By calculating these spectra and comparing them with experimental data, the structure and properties of a molecule can be confirmed.
Thermodynamic and Kinetic Studies of Reaction Mechanisms
Such studies for analogous dye molecules or reactions involving the pyridine moiety often employ quantum chemical calculations to determine key parameters. These can include:
Reaction Enthalpy (ΔH): To determine whether a reaction is exothermic or endothermic.
Gibbs Free Energy of Activation (ΔG‡): To understand the kinetic barrier of a reaction, which dictates its rate.
Identification of Transition States: Locating the highest energy point along the reaction coordinate to understand the structure of the intermediate species.
For a hypothetical reaction involving an indolenine precursor and a pyridine-containing linker to form an this compound, computational methods could model the stepwise process. This would involve calculating the energy of reactants, intermediates, transition states, and products.
Table 1: Hypothetical Thermodynamic Data for a Cyanine (B1664457) Dye Formation Reaction
| Parameter | Description | Hypothetical Value (kcal/mol) |
| ΔHreaction | Enthalpy of Reaction | -25.0 |
| ΔGreaction | Gibbs Free Energy of Reaction | -20.5 |
| Ea | Activation Energy | +15.2 |
| ΔG‡ | Gibbs Free Energy of Activation | +18.0 |
This table is illustrative and does not represent actual data for this compound.
Kinetic studies would complement these thermodynamic insights by experimentally determining reaction rates under various conditions (e.g., temperature, solvent polarity) and comparing them to computationally predicted values to validate the proposed mechanism.
Quantitative Structure-Property Relationship (QSPR) Modeling
No specific Quantitative Structure-Property Relationship (QSPR) models for this compound were found in the surveyed literature. QSPR studies are a cornerstone of modern computational chemistry, aiming to correlate the structural features of molecules with their physicochemical properties through mathematical models.
For a compound like this compound, a QSPR model could be developed to predict various properties, including but not limited to:
Spectroscopic Properties: Maximum absorption wavelength (λmax) and molar extinction coefficient (ε).
Solubility: In various solvents.
Photostability: The rate of degradation upon exposure to light.
The development of a QSPR model involves the calculation of a wide range of molecular descriptors. These descriptors quantify different aspects of a molecule's structure and can be categorized as:
Topological Descriptors: Based on the 2D representation of the molecule.
Geometrical Descriptors: Derived from the 3D structure of the molecule.
Quantum-Chemical Descriptors: Calculated using quantum mechanics, such as HOMO/LUMO energies and dipole moment.
Constitutional Descriptors: Simple counts of atoms, bonds, rings, etc.
Once calculated for a set of related molecules, these descriptors are used to build a mathematical model (e.g., using multiple linear regression or machine learning algorithms) that can predict a specific property.
Table 2: Examples of Molecular Descriptors Potentially Relevant for a QSPR Study of Cyanine Dyes
| Descriptor Type | Descriptor Name | Description |
| Quantum-Chemical | EHOMO | Energy of the Highest Occupied Molecular Orbital |
| Quantum-Chemical | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Geometrical | Molecular Surface Area | The total surface area of the molecule |
| Topological | Wiener Index | A distance-based topological index |
| Constitutional | Molecular Weight | The sum of the atomic weights |
This table lists general descriptor types and is not based on a specific QSPR model for this compound.
A successful QSPR model for this compound and its analogues would enable the in silico design of new dyes with tailored properties, reducing the need for extensive experimental synthesis and characterization.
Advanced Research Applications and Potential
Applications in Optoelectronic Devices and Advanced Optical Materials
The unique photophysical properties of indomonocarbocyanine (B12735933) pyridine (B92270) salt make it a promising candidate for various applications in optoelectronics and advanced optical materials. Its structure, combining a light-absorbing indomonocarbocyanine core with a functional pyridine salt, offers a versatile platform for the development of next-generation technologies.
Light-Emitting Devices (OLEDs, LECs) as Active Components
Indomonocarbocyanine pyridine salt is being investigated for its potential as an active component in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). The pyridinium (B92312) component can facilitate charge transport, a crucial factor for efficient device performance. While specific research on this compound in this area is emerging, related pyridine-based materials have shown promise as hole-transporting materials in OLEDs. The combination with the emissive properties of the indomonocarbocyanine core could lead to highly efficient light-emitting devices.
A key area of research is the development of materials with high solubility and excellent film-forming capabilities, which are crucial for solution-processed OLEDs. Pyridine-based electron transport materials have demonstrated these properties, suggesting that this compound could be engineered for similar advantages.
| Parameter | Reported Values for Related Pyridine-Based HTMs |
| Highest Occupied Molecular Orbital (HOMO) | ~5.6 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~3.2 eV |
| Triplet Energy | 2.51 - 2.82 eV |
| External Quantum Efficiency (EQE) in test devices | >14.0% at 100 cd m⁻² |
Note: This data is based on research on functional pyridine-appended pyrene (B120774) derivatives and other pyridine-based materials for OLEDs and may not be directly representative of this compound.
Optical Limiting Materials and All-Optical Switching
The extended π-conjugated system inherent in indomonocarbocyanine dyes suggests their potential use in nonlinear optical applications, such as optical limiting and all-optical switching. Polymethine dyes, a class to which indomonocarbocyanines belong, are known to possess large third-order optical nonlinearities, a key requirement for all-optical switching materials. nih.gov Theoretical and computational studies guide the design of these molecules to optimize their nonlinear optical response. nih.gov The pyridine salt moiety can be functionalized to tune the electronic properties and enhance the nonlinear optical effects. Research in this area focuses on creating materials that can control light with light, paving the way for faster data transmission. nih.gov
Quantum Optics and Photonics Research
The strong light-matter interactions exhibited by cyanine (B1664457) dyes make them interesting for quantum optics and photonics research. While direct research on "this compound" in quantum optics is not widely published, the fundamental properties of related compounds are relevant. For instance, the synthesis of novel pyridine-carbazole acrylonitrile (B1666552) derivatives has produced highly fluorescent compounds. mdpi.com These materials exhibit aggregation-induced emission, a phenomenon that can be exploited in various photonic applications. mdpi.com The development of self-assembled organic nonlinear optical crystals based on pyridine-derived fluorenone also points to the potential of these materials in advanced photonics.
Development of Chemical and Biosensors as Research Tools
The functional nature of the pyridine salt group, combined with the sensitive fluorescent properties of the indomonocarbocyanine core, makes this compound a promising platform for the development of chemical and biosensors for research purposes.
Fluorescent Probes for Ion and Analyte Detection
Pyridine derivatives have been successfully developed as fluorescent chemosensors for the detection of various metal ions. mdpi.comnih.gov These sensors often work through a "turn-on" or "turn-off" fluorescence mechanism upon binding with a specific ion. nih.gov The nitrogen atom in the pyridine ring can act as a binding site for metal ions, leading to a change in the fluorescence properties of the molecule. mdpi.comnih.gov For example, a simple pyridine-based sensor has been shown to selectively detect copper ions with a detection limit as low as 0.25 μM. nih.gov this compound could be designed to act as a highly sensitive and selective fluorescent probe for specific ions or analytes, leveraging the intense fluorescence of the cyanine dye for signal generation. The development of such probes is a significant area of research for monitoring ions in biological and environmental samples. mdpi.com
| Analyte | Sensing Mechanism | Reported Detection Limit (for related pyridine-based sensors) |
| Copper (Cu²⁺) | Fluorescence turn-on | 0.25 μM |
| Various heavy metal ions (e.g., Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺) | Differential fluorescence response | Varies depending on the ion |
Note: This data is based on research on various pyridine-based fluorescent chemosensors and may not be directly representative of this compound.
Nanomaterial-Based Sensing Platforms for Research Diagnostics
The integration of this compound with nanomaterials offers exciting possibilities for creating advanced sensing platforms for research diagnostics. Nanomaterials, such as gold nanoparticles, quantum dots, and carbon nanotubes, can enhance the sensitivity and selectivity of biosensors. nih.govnih.gov The this compound can be functionalized and immobilized on the surface of these nanomaterials. nih.govnih.gov This combination can be used to develop highly sensitive assays for the detection of biomolecules, such as DNA, proteins, or specific cellular components. nih.govnih.gov The large surface area of nanomaterials allows for a higher loading of the fluorescent dye, leading to amplified signals and lower detection limits. nih.govnih.gov These nanomaterial-based sensing platforms are being explored for a wide range of research applications, from fundamental biological studies to the development of new diagnostic tools. nih.govnih.gov
Confocal Microscopy Imaging Agents in Research Settings
Indomonocarbocyanine pyridine salts and related cyanine-indole dyes are gaining significant attention as fluorescent probes for high-resolution confocal microscopy in living cells. nih.gov Their utility in this domain is anchored in their distinct photophysical properties, which can be rationally tuned through synthetic modification. A key structure-activity relationship has been identified where the nucleophilicity at the C-2 position of the indole (B1671886) moiety directly impacts the dye's performance. nih.gov
Researchers have synthesized sets of cyanine-indole dyes and evaluated their optical characteristics and suitability for live-cell imaging. nih.gov These studies reveal that decreasing the nucleophilicity of the indole component can exponentially increase the photostability of the dye, a critical factor for long-term imaging experiments. nih.gov For instance, introducing electron-withdrawing groups, such as a cyano (CN) group, to the aromatic end-groups of the cyanine structure has been shown to improve both fluorescence quantum yields and photostability. nih.gov In contrast, electron-donating groups tend to reduce the quantum yield, rendering the dyes less suitable for imaging applications. nih.gov
These dyes are often covalently attached to biomolecules, such as oligonucleotides, to visualize their transport and processing within the cellular environment. nih.gov Their large Stokes shifts, high brightness, and enhanced photostability make them superior alternatives to some traditional dyes, allowing for clearer visualization of subcellular structures and dynamics. nih.govresearchgate.netnih.gov The ability to fine-tune these properties makes indomonocarbocyanine derivatives powerful tools for molecular imaging. axispharm.com
Below is a data table summarizing the photophysical properties of representative cyanine-indole dyes when conjugated to DNA, demonstrating the impact of substituents on their imaging potential.
Table 1: Photophysical Properties of Substituted Cyanine-Indole Dyes Conjugated to DNA
| Dye Conjugate | R² Substituent | Quantum Yield (ΦF) | Photostability (t₁/₂) (hours) |
|---|---|---|---|
| dsDNA5 | CN | 19-32% | 1.7 - 4.2 |
| dsDNA6 | CN | 19-32% | 1.7 - 4.2 |
| ssDNA3 | OMe | 1-5% | 0.5 - 1.0 |
Data sourced from studies on structure-activity relationships in cyanine dyes for live cell imaging. nih.gov
Role as Reagents in Advanced Organic Synthesis
As Synthetic Intermediates in Complex Molecule Construction
This compound belongs to the broader classes of cyanine dyes and pyridinium salts, which are versatile building blocks in organic synthesis. rsc.orgrsc.org The synthesis of the core cyanine structure itself often involves the condensation between two quaternary heterocyclic salts, such as quinolinium or pyridinium derivatives. rsc.org This modular synthesis allows for extensive functionalization.
Pyridinium salts, in particular, are established synthetic intermediates. nih.govresearchgate.net They can serve as precursors for a variety of more complex heterocyclic systems. For example, they are used in 1,3-dipolar cycloaddition reactions to generate indolizine (B1195054) derivatives, which are important scaffolds in medicinal chemistry. researchgate.net The pyridinium ring acts as a reactive component that, upon activation, can engage with various reaction partners to construct intricate molecular frameworks. nih.gov
Furthermore, the polymethine chain of cyanine dyes can be modified post-synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed to introduce aryl groups at the central meso-position of the chain, demonstrating their utility as a platform for creating structurally diverse and complex molecules. rsc.org This reactivity underscores the role of the indomonocarbocyanine scaffold as a tunable intermediate for building larger, functional molecular systems.
Catalytic Applications in Organic Transformations
Recent research has unveiled the potential of cyanine dyes, including structures related to this compound, as potent photocatalysts, particularly for reactions driven by near-infrared (NIR) light. rsc.orgrsc.org This is a rapidly emerging field, as NIR light offers advantages like deeper penetration into reaction media and reduced biological damage, making it suitable for a range of applications. researchgate.netrsc.org
The catalytic activity of these dyes stems from their long conjugated π-system, which allows them to absorb light energy efficiently, especially in the visible and NIR regions. nih.gov Upon excitation, they can initiate chemical transformations through single-electron transfer (SET) processes or energy transfer. rsc.org
Key catalytic applications include:
Photocatalytic Hydrogen Evolution: Cyanine dyes are used to sensitize semiconductor materials like titanium dioxide (TiO₂). By absorbing visible light, the dye injects an electron into the TiO₂ conduction band, enhancing the generation of hydrogen gas from water. nih.gov This process is a promising avenue for producing clean energy. nih.gov
Organic Photoredox Catalysis: Cyanine dyes can catalyze a variety of organic reactions under NIR irradiation. rsc.org This includes oxidation reactions and carbon-carbon bond-forming reactions, such as the Aza-Henry reaction. rsc.org These catalytic systems have been shown to be effective even in aqueous media, which is a significant advantage for green chemistry. rsc.org
Below is a data table illustrating the enhancement of photocatalytic hydrogen evolution using cyanine dye sensitizers.
Table 2: Catalytic Enhancement of H₂ Production by Cyanine Dye Sensitization
| Catalytic System | Condition | H₂ Evolution Rate (μmol min⁻¹) | Fold Increase vs. Unsensitized |
|---|---|---|---|
| Ag/TiO₂ | Photocatalysis | 0.088 | N/A |
| C2 Dye + Ag/TiO₂ | Photocatalysis | 0.660 | 7.5 |
| Ag/TiO₂ | Sonophotocatalysis | 0.330 | N/A |
Data adapted from research on cyanine-sensitized photocatalysis. nih.gov
Exploration in Supramolecular Chemistry and Self-Assembly
Design of Ordered Molecular Architectures
The structure of this compound, which combines a cationic pyridinium head with a larger organic chromophore, makes it an ideal candidate for constructing ordered molecular architectures through self-assembly. The formation of these supramolecular structures is driven by a combination of non-covalent interactions (NCIs). researchgate.net
In the solid state, pyridine-based organic salts are known to form well-defined crystalline assemblies. nih.gov The primary driving forces include:
Ionic Interactions: The electrostatic attraction between the positively charged pyridinium cation and a counter-anion is a fundamental organizing force. nih.gov
Hydrogen Bonding: If appropriate functional groups are present, hydrogen bonds can direct the molecules into specific arrangements, often forming one-dimensional chains or two-dimensional sheets. nih.gov
π-π Stacking and C–H···π Interactions: The aromatic nature of the pyridine and indole rings facilitates stacking interactions, while hydrogen atoms can interact with the electron clouds of the aromatic rings, further stabilizing the crystal packing. nih.gov
By carefully selecting the counter-anion and modifying the substituents on the cyanine framework, it is possible to control the self-assembly process and engineer supramolecular isomers with distinct dimensionalities (e.g., 1D vs. 2D networks). researchgate.net This control over solid-state organization is a cornerstone of crystal engineering and materials science. researchgate.netresearchgate.net
Influence of this compound on Host-Guest Interactions
The photophysical and chemical properties of dye molecules like this compound can be significantly modulated by encapsulating them within larger host molecules in a host-guest complex. miami.edu This area of supramolecular chemistry explores how a "guest" molecule's behavior changes when it is confined within the cavity of a "host" such as a cyclodextrin, cucurbituril, or cavitand. miami.edu
When an indomonocarbocyanine dye acts as a guest, the confined environment of the host cavity can:
Alter Photophysical Properties: Encapsulation can lead to changes in fluorescence intensity, quantum yield, and emission wavelengths. The non-polar interior of a host cavity can shield the dye from solvent effects, leading to sharper and more intense fluorescence. miami.edu
Enhance Stability: The host can protect the guest dye from photobleaching or chemical degradation by isolating it from reactive species in the bulk solution. miami.edu
These host-guest interactions provide a sophisticated mechanism for tuning the properties of this compound for specific applications, from sensing to materials science.
Structure Property Relationships and Molecular Engineering
Impact of Substituent Effects on Electronic and Photophysical Characteristics
The electronic and photophysical characteristics of indomonocarbocyanine (B12735933) pyridine (B92270) salts are highly sensitive to the nature and position of substituents on the aromatic rings. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can profoundly alter the electron density distribution within the π-conjugated system, thereby influencing key parameters such as absorption and fluorescence wavelengths, quantum yields, and solubility.
Systematic studies on related cyanine (B1664457) dyes, such as Cy5, have demonstrated that the strategic placement of substituents allows for the fine-tuning of their properties. For instance, the addition of substituents to the indolenine rings can modulate the molecule's polarity and asymmetry. The electron-donating or withdrawing strength of a substituent can be quantified by its Hammett constant (σp), where negative values indicate electron-donating character and positive values signify electron-withdrawing character. mdpi.com
Research has shown a correlation between the sum of the Hammett constants of the substituents and the change in the static dipole moment of the dye. mdpi.com Specifically, pairs of electron-withdrawing substituents or combinations of donating and withdrawing groups can significantly enhance the static dipole difference. mdpi.comnih.gov This modification of the dipole moment can, in turn, affect the dye's interaction with its environment and its aggregation behavior.
The introduction of substituents also impacts the solubility of these dyes. Theoretical calculations on Cy5 have shown that pairs of withdrawing substituents lead to more negative solvation energies, suggesting that such substitutions can enhance solubility in polar solvents. mdpi.comnih.gov This is a critical consideration for applications in biological imaging and sensing, where aqueous solubility is often a prerequisite.
The following table, based on data from computational studies of substituted Cy5 dyes, illustrates the effect of different substituent pairs on the Gibbs free energy of solvation (ΔGsolv), providing a proxy for solubility.
| Substituent Pair (R1, R1') | Classification | ΔGsolv in Water (kcal/mol) |
| H, H (Pristine) | - | -34.2 |
| CH3, CH3 | Donating-Donating | -32.8 |
| OCH3, OCH3 | Donating-Donating | -40.1 |
| NH2, NH2 | Donating-Donating | -43.5 |
| F, F | Withdrawing-Withdrawing | -38.7 |
| Cl, Cl | Withdrawing-Withdrawing | -39.9 |
| CN, CN | Withdrawing-Withdrawing | -53.5 |
| NO2, NO2 | Withdrawing-Withdrawing | -55.1 |
| CH3, CN | Donating-Withdrawing | -43.9 |
| NH2, NO2 | Donating-Withdrawing | -50.3 |
This table is generated based on the trends and specific findings reported in the study by Bischoff et al. (2021) on substituted Cy5 dyes. The values are illustrative of the relative effects of different substituents. mdpi.comresearchgate.net
Chromo- and Fluoro-phoric Design Principles for Tunable Properties
The design of indomonocarbocyanine pyridine salts with tunable properties hinges on a deep understanding of the relationship between their chemical structure and their light-absorbing (chromophoric) and light-emitting (fluorophoric) characteristics. The core principle lies in the delocalized π-electron system that extends between the indole (B1671886) and pyridine heterocyclic nuclei through the polymethine bridge.
The absorption and emission wavelengths are primarily determined by the length of the conjugated polymethine chain. However, for a fixed chain length, fine-tuning of the optical properties can be achieved by modifying the terminal heterocyclic groups. In the case of indomonocarbocyanine dyes, this involves substitutions on the indolenine and pyridine rings.
Key design principles for tuning the properties of these and related cyanine dyes include:
Donor-Acceptor Architecture: Creating a "push-pull" system by introducing electron-donating groups (EDGs) on the indole moiety (the electron donor) and electron-withdrawing groups (EWGs) on the pyridine moiety (acting as part of the acceptor side) can lead to a bathochromic (red) shift in the absorption and emission spectra. This is due to a smaller HOMO-LUMO energy gap.
Extending π-Conjugation: While the core structure is an indomonocarbocyanine, the fusion of additional aromatic rings to the indole or pyridine units can extend the π-conjugated system, generally resulting in a red shift of the spectral bands.
Steric Hindrance: Introducing bulky substituents near the polymethine chain can cause a deviation from planarity. This can lead to a blue shift in the absorption spectrum and often a decrease in the fluorescence quantum yield due to increased non-radiative decay pathways. core.ac.uk However, in some cases, strategic introduction of steric hindrance can be used to control aggregation and enhance solid-state emission. mdpi.com
The development of near-infrared (NIR) absorbing and emitting dyes often relies on these principles. For instance, in the design of indolizine-based dyes, increasing the strength of the acceptor group and incorporating moieties that control dye morphology have been shown to be effective strategies for enhancing molar absorptivity and broadening the absorption spectrum into the NIR region. nih.gov
Conformational Flexibility and its Ramifications on Molecular Function
The conformational flexibility of indomonocarbocyanine pyridine salts, particularly the potential for rotation around the single bonds of the polymethine chain, has significant implications for their molecular function. The planarity of the chromophore is crucial for efficient π-electron delocalization and, consequently, for strong absorption and emission.
One of the most important conformational changes in cyanine dyes is cis-trans isomerization around the double bonds of the polymethine chain upon photoexcitation. core.ac.uk This process is a major non-radiative decay pathway that competes with fluorescence, thereby reducing the fluorescence quantum yield. The efficiency of this isomerization is highly dependent on the viscosity of the medium and the steric environment around the polymethine chain. In rigid environments or when bulky substituents hinder rotation, the quantum yield of fluorescence tends to increase. core.ac.uk
The interaction of the dye with other molecules or its incorporation into larger assemblies can also restrict its conformational freedom. For example, when a cyanine dye binds to a biomolecule like DNA, its conformational flexibility is reduced, which can lead to a significant enhancement of its fluorescence. core.ac.uk The specific binding mode and the local environment provided by the biomolecule dictate the extent of this fluorescence enhancement.
Furthermore, the conformational state of the dye can be influenced by the nature of the counterion. The electrostatic interactions between the cationic chromophore and the anion can affect the torsional angles along the polymethine chain, subtly altering the electronic and photophysical properties. In the solid state, the crystal packing forces will lock the molecule into a specific conformation, which may differ from its preferred conformation in solution.
Interplay between Molecular Structure and Supramolecular Organization
The relationship between the molecular structure of indomonocarbocyanine pyridine salts and their tendency to self-assemble into larger, ordered structures—a phenomenon known as supramolecular organization—is a critical aspect of their chemistry. This self-assembly is driven by non-covalent interactions such as π-π stacking, van der Waals forces, and electrostatic interactions.
The specific arrangement of the dye molecules in these aggregates, often referred to as J-aggregates (head-to-tail arrangement) or H-aggregates (face-to-face arrangement), leads to distinct changes in their optical properties compared to the monomeric dye. J-aggregates are characterized by a sharp, narrow, and red-shifted absorption band (the J-band), often accompanied by enhanced fluorescence. In contrast, H-aggregates typically exhibit a blue-shifted absorption band and are often non-fluorescent.
The molecular structure of the indomonocarbocyanine dye plays a pivotal role in directing the type of aggregate formed. Key structural features that influence supramolecular organization include:
Substituents: The presence of specific substituents can either promote or hinder aggregation. For example, bulky substituents may sterically prevent the close packing required for aggregation, while substituents capable of hydrogen bonding can facilitate the formation of ordered assemblies.
Counterion: As discussed previously, the counterion can mediate the interactions between dye molecules, influencing the packing arrangement and the type of aggregate formed. mdpi.com
Furthermore, the supramolecular organization of these dyes can be controlled by using templates. For instance, DNA has been successfully employed as a template to direct the assembly of cationic cyanine dyes into helical supramolecular polymers within its minor groove. Current time information in Bangalore, IN. This templated assembly demonstrates a high degree of cooperativity and results in chiral, helical structures with unique optical properties.
The encapsulation of cyanine dyes within host molecules, such as cucurbiturils, is another powerful strategy to control their aggregation and photophysical properties. Encapsulation can prevent self-quenching by isolating the dye molecules from each other and can alter the π-electron distribution within the chromophore, leading to enhanced fluorescence brightness. nih.gov
Challenges and Future Research Directions
Overcoming Synthetic Challenges for Scalable Production
The scalable and cost-effective synthesis of indomonocarbocyanine (B12735933) pyridine (B92270) salt remains a significant barrier to its widespread use. The production of these dyes often involves multi-step processes that can be complex and yield low quantities. A general synthetic approach involves the condensation of substituted indolium salts, and in some cases, pyridine is used as a basic catalyst, which can also form the salt. mdpi.com
Key challenges include:
Complex Precursor Synthesis: The starting materials, specifically substituted 3H-indole derivatives, require intricate synthetic pathways. mdpi.com
Low Yields and Purification: The condensation reactions to form the cyanine (B1664457) backbone can result in a mixture of products, leading to low yields of the desired dye and requiring extensive purification steps like chromatography.
Reagent Cost and Availability: Some of the reagents and catalysts, such as dicyclohexylcarbodiimide (B1669883) (DCC) and dimethylaminopyridine (DMAP) that can be used in related syntheses, can be expensive, hindering cost-effective large-scale production. mdpi.com
Future research is focused on developing more efficient, one-pot, or continuous flow synthesis methods to streamline production and reduce costs.
Strategies for Enhancing Photostability and Environmental Robustness
A major drawback of many organic dyes, including indomonocarbocyanines, is their limited photostability and susceptibility to degradation from environmental factors like oxygen, heat, and light. This degradation can lead to a loss of color and fluorescence, limiting their operational lifetime in devices.
Strategies currently being explored to enhance stability include:
Molecular Structure Modification: Introducing bulky substituents or modifying the polymethine chain can sterically hinder the approach of reactive oxygen species and prevent photo-oxidation.
Encapsulation: Incorporating the dye molecules within a protective matrix, such as a polymer or silica (B1680970) nanoparticle, can shield them from the external environment.
Covalent Linkage: Attaching the dye to a stable host material can restrict molecular vibrations and reduce non-radiative decay pathways, thereby improving photostability.
Exploration of New Applications in Emerging Technologies
While indomonocarbocyanine dyes have been investigated for roles in fields like bio-imaging, their full potential in other emerging technologies is yet to be realized. The unique spectral properties of these dyes make them attractive candidates for a range of applications.
Promising areas for future applications include:
Dye-Sensitized Solar Cells (DSSCs): Indole-based organic dyes have shown promise as sensitizers in DSSCs, where they are responsible for light absorption and electron injection. researchgate.net The pyridine salt variant could offer tailored electronic properties for improved cell efficiency.
Optical Data Storage: The photoswitchable nature of some cyanine dyes could be harnessed for high-density optical data storage, where information is written and read using light.
Sensors: The sensitivity of the dye's absorption and emission spectra to the local environment (e.g., pH, metal ions, polarity) can be exploited to develop highly specific and sensitive chemical sensors.
Advanced Computational Methods for Predictive Design
The traditional trial-and-error approach to discovering new dyes with desired properties is time-consuming and resource-intensive. Advanced computational methods offer a powerful alternative for the predictive design of novel indomonocarbocyanine pyridine salts.
Computational approaches being utilized include:
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods are used to predict the electronic structure, absorption spectra, and other photophysical properties of dye molecules before they are synthesized.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dye's interaction with its environment, such as solvents or biological molecules, and can help in understanding and improving its stability.
These predictive models can accelerate the design of new dyes with tailored absorption maxima, high molar absorptivity, and enhanced stability.
Integration with Hybrid and Nanomaterial Systems
The integration of indomonocarbocyanine pyridine salt with other materials, particularly nanomaterials, is a rapidly growing area of research. These hybrid systems can exhibit synergistic properties that are not present in the individual components.
Examples of such integrated systems include:
Dye-Nanoparticle Conjugates: Attaching the dye to gold or silver nanoparticles can enhance its fluorescence through plasmonic effects.
Quantum Dot-Dye Hybrids: Combining the dye with quantum dots can lead to efficient energy transfer (FRET) systems for applications in bio-imaging and light-harvesting.
Graphene-Dye Composites: Incorporating the dye into graphene-based materials can create novel systems for electronics and sensing applications.
Developing Sustainable Synthesis Protocols
The development of environmentally friendly and sustainable synthesis methods for indomonocarbocyanine dyes is crucial for their long-term viability. Traditional synthetic routes often rely on hazardous solvents, toxic reagents, and energy-intensive processes.
Future research in this area will focus on:
Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids.
Catalyst Development: Designing more efficient and recyclable catalysts to minimize waste and improve reaction efficiency.
Atom Economy: Developing synthetic routes that maximize the incorporation of starting materials into the final product, thereby reducing waste.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are essential for characterizing Indomonocarbocyanine Pyridine Salt?
- Methodological Answer : Key techniques include:
- IR and UV-Vis Spectroscopy : To identify functional groups (e.g., C–N stretching in pyridine rings) and electronic transitions .
- X-ray Diffraction (XRD) : For crystallographic analysis of bond lengths and coordination geometry. For example, bond lengths like C7–N9 (1.302 Å) and C7–O8 (1.269 Å) in pyridine dicarboxamide-derived complexes provide structural insights .
- Electrospray Mass Spectrometry : To confirm molecular weight and fragmentation patterns .
Q. What thermodynamic parameters are critical for optimizing the synthesis of pyridine salts?
- Methodological Answer : Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) are pivotal. For instance, DFT studies show that in vacuum, ΔG = -33.1373 kJ/mol and ΔS = -3.38904 kJ/mol·K for pyridine synthesis from pyrylium salts. Solvent polarity minimally affects ΔG in ethanol (-32.719 kJ/mol) and water (-35.602 kJ/mol), but non-polar conditions favor product stability .
Q. How does solvent choice influence the synthesis of pyridine derivatives?
- Methodological Answer : Polar solvents like water increase enthalpy barriers (ΔH = -35.602 kJ/mol vs. -36.540 kJ/mol in vacuum), slowing reaction spontaneity. Ethanol offers intermediate effects, making vacuum or low-polarity solvents preferable for exothermic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
